molecular formula C13H17NO B1610601 1-Cyclohexyl-2-(pyridin-2-yl)ethanone CAS No. 92039-96-8

1-Cyclohexyl-2-(pyridin-2-yl)ethanone

Cat. No. B1610601
CAS RN: 92039-96-8
M. Wt: 203.28 g/mol
InChI Key: TUHXHZSLOAQJFM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(pyridin-2-yl)ethanone is a type of organic compound, specifically a ketone, with a molecular formula of C12H15NO. It is a colorless liquid at room temperature and pressure, with a faint odor. 1-Cyclohexyl-2-(pyridin-2-yl)ethanone is a versatile compound with a variety of applications in the fields of organic synthesis, pharmaceuticals, and chemical research.

Scientific Research Applications

Pharmaceutical Applications

“1-Cyclohexyl-2-(pyridin-2-yl)ethanone” is a compound that has been used in the pharmaceutical industry . The derivatives of this compound show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Anti-Cancer Agents

This compound has been used as a starting material in the preparation of potential anti-cancer agents . The specific mechanisms and effectiveness of these agents can vary, but they generally work by interfering with the growth and proliferation of cancer cells.

Anti-Microbial Properties

Complexes derived from “1-Cyclohexyl-2-(pyridin-2-yl)ethanone” have demonstrated anti-microbial properties . These complexes could potentially be used in the treatment of various bacterial and fungal infections.

Catalysts

“1-Cyclohexyl-2-(pyridin-2-yl)ethanone” has been used in the synthesis of catalysts . Catalysts are substances that increase the rate of chemical reactions without being consumed in the reaction itself.

Water Treatment

Materials derived from this compound have been used for water treatment . These materials can help remove impurities and contaminants from water, making it safer for consumption and use.

Magnetic Properties

Some molecules possessing this compound have shown magnetic properties . These molecules could potentially be used in various applications, such as data storage and magnetic resonance imaging (MRI).

properties

IUPAC Name

1-cyclohexyl-2-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHXHZSLOAQJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476430
Record name 1-cyclohexyl-2-(2-pyridyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2-(pyridin-2-yl)ethanone

CAS RN

92039-96-8
Record name 1-cyclohexyl-2-(2-pyridyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round bottom flash was charged with 2-picoline (1.09 mL, 11.02 mmol) and anhydrous THF (15 mL). The solution was cooled to −78° C. and n-butyllithium (7.6 mL of a 1.6M solution in THF, 12.12 mmol) was added dropwise to the cooled solution. After addition was complete, the reaction mixture was warmed to room temperature over one hour and then cooled again to −78° C. N-methoxy-N-methyl cyclohexyl amide (2.0 g, 11.68 mmol) in THF (10 mL) was added dropwise to the reaction mixture. After addition was complete, the reaction was warmed to room temperature over one hour and then stirred for 40 hours. The reaction mixture was then treated with water and 1N HCl (keeping the pH at approximately 12). The reaction mixture was then extracted with methylene chloride (3×20 mL). The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to provide an orange oil which was purified by flash chromatography (ethyl acetate:hexane, 3:7, silica gel) to provide 1-cyclohexyl-2-(2-pyridyl) ethan-1-one (2.06 g).
Quantity
1.09 mL
Type
reactant
Reaction Step One
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15 mL
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solution
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N-methoxy-N-methyl cyclohexyl amide
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2 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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